ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under basic conditions.
Synthesis of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction involving salicylaldehyde and a suitable β-ketoester.
Coupling of the Benzodioxole and Chromenone Units: The benzodioxole unit is then coupled with the chromenone core using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and chromenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound shares the benzodioxole moiety but has a different core structure.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .
Properties
Molecular Formula |
C23H21ClO7 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
ethyl 3-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H21ClO7/c1-3-27-22(25)7-6-17-13(2)16-5-4-15(9-19(16)31-23(17)26)28-11-14-8-20-21(10-18(14)24)30-12-29-20/h4-5,8-10H,3,6-7,11-12H2,1-2H3 |
InChI Key |
BORHJIRIUKJFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)OC1=O)C |
Origin of Product |
United States |
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